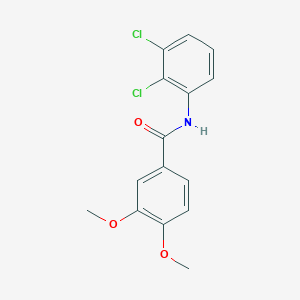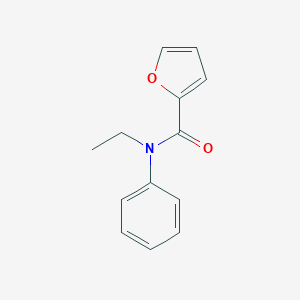![molecular formula C23H20N4O2 B403299 (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403299.png)
(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydrazono group, and a diphenyl-dihydro-pyrazol-3-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the reaction of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1,3-diphenyl-2-propen-1-one under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antitumor agent in biological studies.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other hydrazones and pyrazoles, such as:
- 4-[(4-Methoxy-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
- 4-[(4-Chloro-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
- 4-[(4-Bromo-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one .
Uniqueness
The uniqueness of this compound lies in its specific ethoxyphenyl and hydrazono groups, which confer distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C23H20N4O2 |
|---|---|
Molecular Weight |
384.4g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-20-15-13-18(14-16-20)24-25-22-21(17-9-5-3-6-10-17)26-27(23(22)28)19-11-7-4-8-12-19/h3-16,26H,2H2,1H3 |
InChI Key |
LRICJQQZFDONLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(benzyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B403216.png)
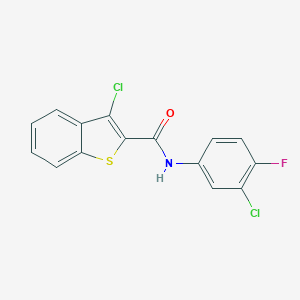
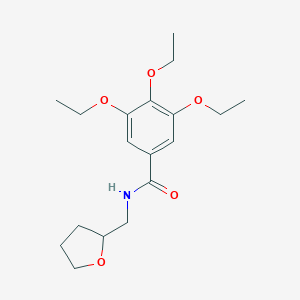
![2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B403221.png)
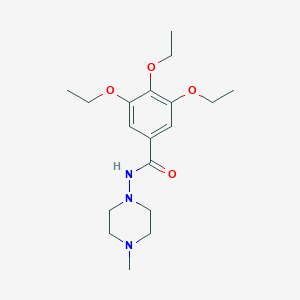
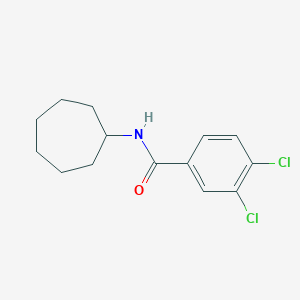
![N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B403224.png)
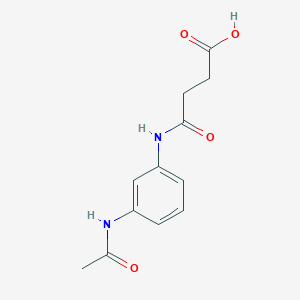
![Isopropyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403227.png)
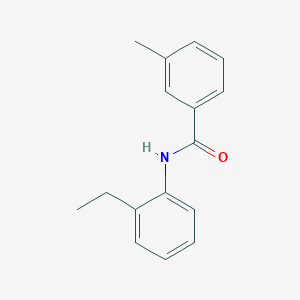
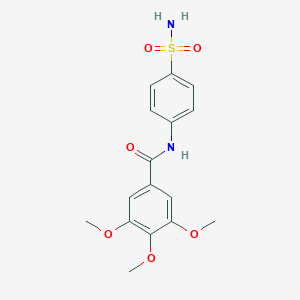
![N-[4-(1-methylethyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B403231.png)
